

Quantitative Pharmacokinetic & Efficacy Data for a KRAS G12C Inhibitor

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Compound Focus: KRAS G12C inhibitor 42

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The table below summarizes key quantitative data for "Compound A" from a preclinical framework that utilized xenograft and genetically engineered mouse models (GEMMs) [1].

Parameter / Measurement	Details / Value
In Vivo Model (CDX)	MiaPaCa2 cell-derived xenograft in mice [1]
Dosing Regimen	Once daily for 2 weeks [1]
Tumor Growth Inhibition (TGI)	Achieved at doses of 1, 5, and 30 mg/kg [1]
In Vivo Model (GEMM)	<i>Kras</i> ^{LSL-G12C/wt} <i>p53</i> ^{fl/fl} knock-in mouse model [1]
Comparative Efficacy	30 mg/kg "Compound A" showed comparable efficacy to 100 mg/kg sotorasib in the GEMM [1]
Key Imaging Modalities	MicroCT and ¹⁸ F-FDG PET for pharmacodynamic (PD) and efficacy evaluation [1]
PK/PD Study Sampling	Plasma and tumors collected at 1, 3, 5, 8, and 24 hours post-dose after 3 days of dosing [1]

Detailed Experimental Protocols

The following methodologies were used to evaluate "Compound A" [1]:

In Vivo Tumor Models

- **Cell Line-derived Xenograft (CDX):** MiaPaCa2 cells were implanted subcutaneously in nude mice. Dosing began when the average tumor volume reached $\sim 200 \text{ mm}^3$. Tumor volume was calculated using the formula: $\text{width}^2 \times \text{length} \times 0.5$. Tumor Growth Inhibition (TGI) was calculated as: $[1 - (T_t - T_0)/(C_t - C_0)] \times 100$ [1].
- **Genetically Engineered Mouse Model (GEMM):** Lung tumors were induced in *Kras*^{LSL-G12C/wt} *p53*^{fl/fl} mice via adenoviral Cre inhalation. This model allows for de novo tumor development in an immune-competent microenvironment. Mice were dosed daily for 5 weeks or until meeting euthanasia criteria [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling

In a dedicated PK/PD study, mice with established tumors ($\sim 400 \text{ mm}^3$) were treated with the compound for 3 days. At specified timepoints (1, 3, 5, 8, and 24 hours) after the final dose, the following samples were collected and analyzed [1]:

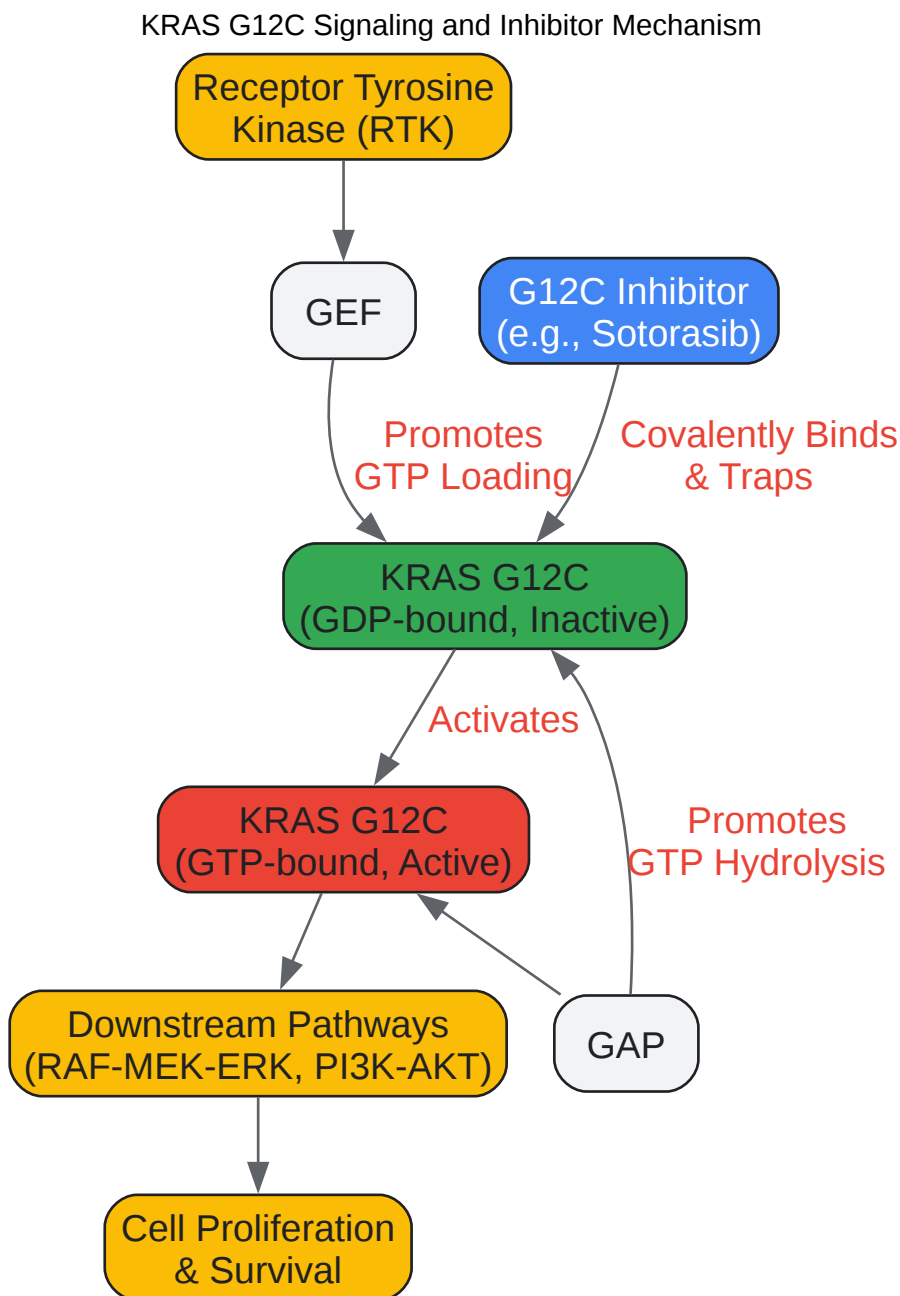
- **Plasma:** For assessing compound exposure (PK).
- **Tumors:** For analyzing target occupancy via Liquid Chromatography/Mass Spectrometry (LC/MS) and biomarker modulation (e.g., downstream signaling proteins) via Immunohistochemistry (IHC).

Preclinical Imaging for Efficacy and PD

- **MicroCT Imaging:** Used to monitor tumor burden in the GEMM lungs quantitatively. The "MLAST score" was used, which represents the percentage of the thoracic cavity occupied by healthy lung tissue (a lower score indicates higher tumor burden) [1].
- **¹⁸F-FDG PET/CT Imaging:** Employed as a readout of glucose metabolism, a downstream effect of KRAS pathway activity. Mice were fasted before being injected with $\sim 80 \text{ } \mu\text{Ci}$ of ¹⁸F-FDG and scanned after a 1-hour uptake period [1].

KRAS G12C Signaling and Experimental Workflow

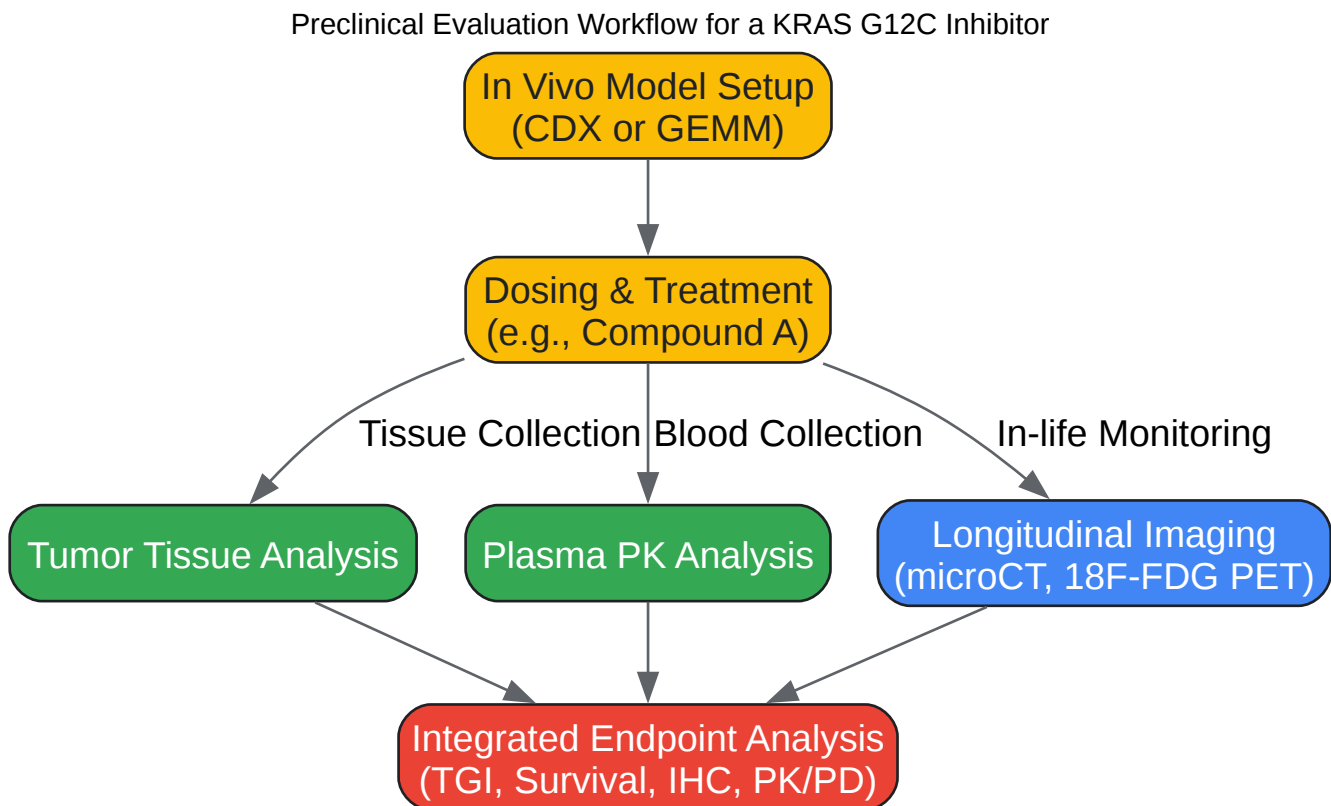
The following diagram illustrates the core signaling pathways targeted by KRAS G12C inhibitors and the key mechanism of these drugs.



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KRAS G12C is activated by upstream signals and drives cancer growth. G12C inhibitors trap it in its inactive state. [2]

The diagram below outlines the integrated preclinical workflow used to evaluate the inhibitor's efficacy and pharmacodynamics.



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Integrated workflow uses imaging, tissue analysis, and PK sampling to evaluate inhibitor efficacy. [1]

Emerging Research and Context

- **Overcoming Resistance:** A major focus of current research is combating resistance to first-generation KRAS G12C inhibitors like sotorasib and adagrasib [2]. New candidates, such as **elironrasib** which targets the active "ON" (GTP-bound) state of KRAS, have shown a 42% objective response rate in patients who had previously progressed on the older inhibitors [3].
- **Novel Discovery Methods:** A cutting-edge study used a **quantum-computing-enhanced algorithm** to design novel KRAS inhibitors. This hybrid quantum-classical model generated molecules that were

subsequently synthesized and tested, with two compounds (ISM061-018-2 and ISM061-022) showing promising binding affinity and biological activity in cell-based assays [4].

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